Cas no 587885-83-4 (4(1H)-Quinolinone, 6-fluoro-2-(trifluoromethyl)-)
4(1H)-Quinolinone, 6-fluoro-2-(trifluoromethyl)- Chemical and Physical Properties
Names and Identifiers
-
- 4(1H)-Quinolinone, 6-fluoro-2-(trifluoromethyl)-
- 4-Quinolinol, 6-fluoro-2-(trifluoromethyl)-
- 587885-83-4
- 6-fluoro-2-(trifluoromethyl)quinolin-4-ol
- PS-7707
- 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline, AldrichCPR
- FNDABQIPEQHTNR-UHFFFAOYSA-N
- 6-Fluoro--4-hydroxy-2-(trifluoromethyl)quinoline
- 6-fluoro-2-(trifluoromethyl)-1H-quinolin-4-one
- AKOS009158663
- DB-047951
- SB70508
- 31009-34-4
- A12410
- AC-7368
- MFCD12147920
- 6-FLUORO-2-(TRIFLUOROMETHYL)QUINOLIN-4(1H)-ONE
- SCHEMBL4420000
- SY005930
- MFCD00276582
- STL449296
- 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline
- DTXSID80301345
- AKOS015853415
- NSC142532
- CHEMBL3727777
- NSC-142532
- SB69871
-
- MDL: MFCD12147920
- Inchi: 1S/C10H5F4NO/c11-5-1-2-7-6(3-5)8(16)4-9(15-7)10(12,13)14/h1-4H,(H,15,16)
- InChI Key: FNDABQIPEQHTNR-UHFFFAOYSA-N
- SMILES: N1C2=C(C=C(F)C=C2)C(=O)C=C1C(F)(F)F
Computed Properties
- Exact Mass: 231.03072643Da
- Monoisotopic Mass: 231.03072643Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 16
- Rotatable Bond Count: 0
- Complexity: 336
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 29.1Ų
4(1H)-Quinolinone, 6-fluoro-2-(trifluoromethyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A189009431-5g |
6-Fluoro-2-(trifluoromethyl)quinolin-4(1h)-one |
587885-83-4 | 95% | 5g |
$435.69 | 2023-09-01 | |
| Chemenu | CM246633-5g |
6-Fluoro-2-(trifluoromethyl)quinolin-4(1H)-one |
587885-83-4 | 97% | 5g |
$376 | 2021-08-04 | |
| Chemenu | CM246633-1g |
6-Fluoro-2-(trifluoromethyl)quinolin-4(1H)-one |
587885-83-4 | 97% | 1g |
$64 | 2022-06-10 | |
| Chemenu | CM246633-5g |
6-Fluoro-2-(trifluoromethyl)quinolin-4(1H)-one |
587885-83-4 | 97% | 5g |
$191 | 2022-06-10 | |
| abcr | AB448477-1 g |
6-Fluoro-2-(trifluoromethyl)quinolin-4(1H)-one; . |
587885-83-4 | 1g |
€135.50 | 2023-04-22 | ||
| abcr | AB448477-5 g |
6-Fluoro-2-(trifluoromethyl)quinolin-4(1H)-one; . |
587885-83-4 | 5g |
€337.80 | 2023-04-22 | ||
| abcr | AB448477-10 g |
6-Fluoro-2-(trifluoromethyl)quinolin-4(1H)-one; . |
587885-83-4 | 10g |
€543.50 | 2023-04-22 | ||
| AstaTech | 82359-1/G |
6-FLUORO-2-(TRIFLUOROMETHYL)QUINOLIN-4(1H)-ONE |
587885-83-4 | 95% | 1g |
$141 | 2023-09-19 | |
| AstaTech | 82359-5/G |
6-FLUORO-2-(TRIFLUOROMETHYL)QUINOLIN-4(1H)-ONE |
587885-83-4 | 95% | 5g |
$423 | 2023-09-19 | |
| abcr | AB448477-1g |
6-Fluoro-2-(trifluoromethyl)quinolin-4(1H)-one, 95%; . |
587885-83-4 | 95% | 1g |
€135.50 | 2025-04-17 |
4(1H)-Quinolinone, 6-fluoro-2-(trifluoromethyl)- Suppliers
4(1H)-Quinolinone, 6-fluoro-2-(trifluoromethyl)- Related Literature
-
R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
-
Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
-
P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
-
Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
Additional information on 4(1H)-Quinolinone, 6-fluoro-2-(trifluoromethyl)-
6-Fluoro-2-(Trifluoromethyl)-4(1H)-Quinolinone (CAS No. 587885-83-4): A Comprehensive Overview
6-Fluoro-2-(Trifluoromethyl)-4(1H)-Quinolinone, also known by its CAS registry number 587885-83-4, is a structurally unique compound belonging to the quinolinone family. This compound has garnered significant attention in recent years due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The molecule's structure, which features a quinolinone core with fluorine and trifluoromethyl substituents, contributes to its distinctive chemical properties and biological activities.
The quinolinone scaffold is a well-known heterocyclic structure that has been extensively studied for its versatility in drug design. The introduction of fluorine and trifluoromethyl groups at specific positions on the quinolinone ring further enhances the compound's electronic properties and bioavailability. Recent studies have highlighted the importance of such substitutions in modulating the compound's pharmacokinetic profiles, making it a promising candidate for drug development.
One of the most notable aspects of 6-fluoro-2-(trifluoromethyl)-4(1H)-quinolinone is its potential as a lead compound in anti-cancer drug discovery. Researchers have demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines, including those resistant to conventional chemotherapy. The mechanism of action appears to involve inhibition of key enzymes associated with cell proliferation and apoptosis regulation. These findings were recently published in a high-impact journal, emphasizing the compound's role in targeted cancer therapy.
In addition to its therapeutic potential, CAS No. 587885-83-4 has also been explored for its antimicrobial properties. Studies conducted in collaboration with leading microbiology research institutions have shown that this compound demonstrates potent activity against a range of pathogenic bacteria and fungi. The trifluoromethyl group, in particular, plays a critical role in enhancing the compound's ability to penetrate bacterial membranes and disrupt cellular functions.
The synthesis of 6-fluoro-2-(trifluoromethyl)-4(1H)-quinolinone involves a multi-step process that combines traditional organic chemistry techniques with modern catalytic methods. Recent advancements in green chemistry have enabled researchers to develop more efficient and environmentally friendly routes for synthesizing this compound. For instance, the use of microwave-assisted synthesis has significantly reduced reaction times while maintaining high yields.
The pharmacokinetic profile of CAS No. 587885-83-4 has been thoroughly investigated in preclinical models. Results indicate that the compound exhibits favorable absorption and distribution characteristics, making it suitable for oral administration. Furthermore, its metabolic stability has been evaluated using advanced metabolomics techniques, providing insights into potential drug-drug interactions and toxicity risks.
In terms of toxicity assessment, recent studies have demonstrated that 6-fluoro-2-(trifluoromethyl)-4(1H)-quinolinone has a relatively low acute toxicity profile. However, long-term toxicity studies are currently underway to evaluate its safety for chronic use. These studies are being conducted in compliance with international regulatory standards to ensure robust data collection and interpretation.
The environmental impact of CAS No. 587885-83-4 is another area of active research interest. Scientists are investigating the compound's biodegradability and potential ecological effects to ensure sustainable use in agricultural and pharmaceutical applications. Preliminary results suggest that the compound undergoes rapid degradation under aerobic conditions, reducing its environmental footprint.
In conclusion, 6-fluoro-2-(trifluoromethyl)-4(1H)-quinolinone (CAS No. 587885-83) represents a compelling example of how structural modifications can enhance the functional properties of heterocyclic compounds. Its diverse biological activities, coupled with favorable pharmacokinetic profiles, position it as a valuable asset in drug discovery and development pipelines.
587885-83-4 (4(1H)-Quinolinone, 6-fluoro-2-(trifluoromethyl)-) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)